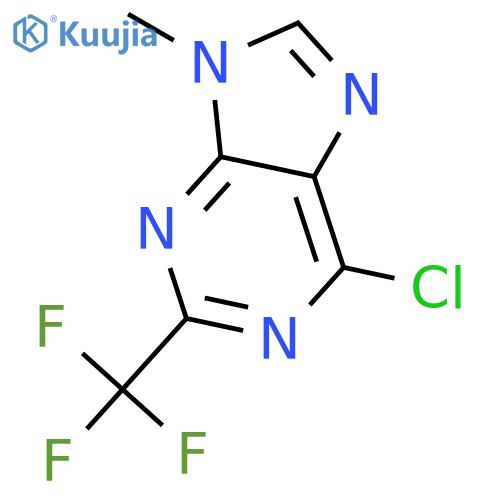Cas no 1644-76-4 (6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

1644-76-4 structure
商品名:6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
- 6-chloro-9-methyl-2-(trifluoromethyl)purine
- 6-chloro-9-methyl-2-trifluoromethyl-9H-purine
- AC1L6MJB
- AC1Q4K26
- AR-1H1394
- CTK4D1831
- NSC65745
- LWTNWXVWAMZYET-UHFFFAOYSA-N
- NSC-65745
- 1644-76-4
- DTXSID30289942
- SCHEMBL8510719
- AKOS000320388
-
- インチ: InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
- InChIKey: LWTNWXVWAMZYET-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=C(Cl)N=C(C(F)(F)F)N=C21
計算された属性
- せいみつぶんしりょう: 236.00782
- どういたいしつりょう: 236.008
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.74
- ふってん: 192°C at 760 mmHg
- フラッシュポイント: 69.9°C
- 屈折率: 1.615
- PSA: 43.6
- LogP: 2.03550
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109865-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
$1018 | 2021-08-06 | |
| Chemenu | CM109865-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A449040517-1g |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine |
1644-76-4 | 95% | 1g |
927.50 USD | 2021-06-15 |
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1644-76-4 (6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
